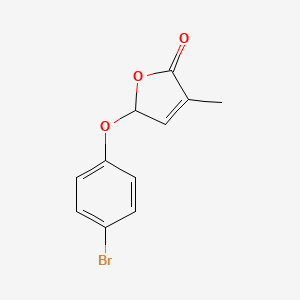

5-(4-bromophenoxy)-3-methylfuran-2(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

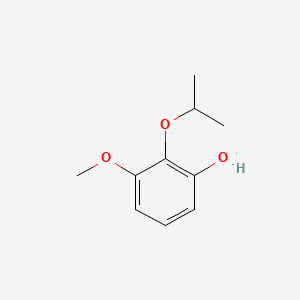

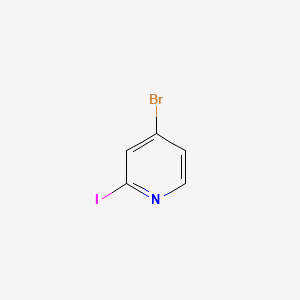

“5-(4-bromophenoxy)-3-methylfuran-2(5H)-one” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring in this compound is substituted with a methyl group at the 3-position and a bromophenoxy group at the 5-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, which is a heterocyclic ring with oxygen and unsaturation. This ring system would contribute to the compound’s aromaticity. The bromophenoxy substituent is a large, bulky group that would likely have a significant impact on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of the bromophenoxy group in this compound would likely make it relatively heavy and possibly increase its boiling point compared to simpler furan derivatives .科学的研究の応用

Synthesis of Cyclopropane Lactones and Heterocyclic Compounds : The compound reacts with stabilized carbanions to form cyclopropane lactones and heterocyclic compounds, useful in organic synthesis (Farin˜a et al., 1987).

Sequential Halolactonization-Hydroxylation Reaction : It can be synthesized through a sequential halolactonization-hydroxylation reaction of specific acids, contributing to the field of synthetic organic chemistry (Ma et al., 2004).

Antimicrobial Applications : Derivatives of the compound demonstrate significant antimicrobial properties, reducing biofilm formation by marine bacteria, thus highlighting its potential in medical and environmental applications (Benneche et al., 2011).

Enantioselective Synthesis : It's used in enantioselective synthesis, important for creating chiral compounds with potential pharmaceutical applications (Riguet, 2011).

Biological Activities : The compound is part of a class of γ-hydroxybutenolides, known for a range of biological activities including antimutagenic, bactericidal, and antitumor properties (Kim et al., 2009).

Flavoring Safety and Efficacy : As part of a chemical group including furanones, it's assessed for safety and efficacy as a flavoring in animal feed, showing potential in food industry applications (Hogstrand, 2014).

Atmospheric Chemistry : In atmospheric chemistry studies, alkyl derivatives of furan, similar to the compound, react with chlorine atoms, indicating its relevance in environmental chemistry (Villanueva et al., 2009).

Discovery of Novel Agonists : It's involved in the discovery of novel G Protein-Coupled Receptor 35 agonists, highlighting its significance in pharmacology and drug discovery (Deng et al., 2011).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(4-bromophenoxy)-4-methyl-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-7-6-10(15-11(7)13)14-9-4-2-8(12)3-5-9/h2-6,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVHEWGBSZLWSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-bromophenoxy)-3-methylfuran-2(5H)-one | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)